4-(2-((6-(pirrolidin-1-il)pirimidin-4-il)tio)acetil)piperazin-1-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

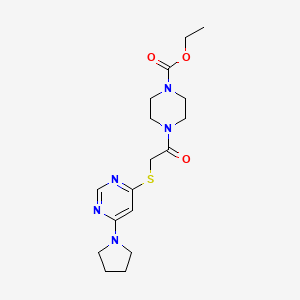

Ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H25N5O3S and its molecular weight is 379.48. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- El 4-(2-((6-(pirrolidin-1-il)pirimidin-4-il)tio)acetil)piperazin-1-carboxilato de etilo ha demostrado efectos antimicrobianos. Los investigadores han explorado su potencial como agente antibacteriano y antifúngico. Comprender su mecanismo de acción y optimizar su eficacia podría conducir a nuevas terapias antimicrobianas .

Actividad Antimicrobiana

En resumen, los diversos efectos farmacológicos de este compuesto lo convierten en un candidato interesante para el desarrollo futuro de fármacos. Los investigadores continúan explorando sus aplicaciones en varios campos, con el objetivo de aprovechar su potencial para el beneficio terapéutico . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Compounds with pyrrolidine and pyrimidine structures have been found to interact with a variety of targets. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrrolidine derivatives are known for their efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Actividad Biológica

Ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing an authoritative overview of its implications in therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring , a pyrimidine ring , and a benzoate ester . Its molecular formula is C19H22N4O3S with a molecular weight of 386.5 g/mol. The synthesis typically involves several steps:

- Formation of Pyrrolidin-1-yl Pyrimidine : Reacting pyrrolidine with 2-chloropyrimidine.

- Thioether Formation : Introducing the sulfanyl group via reaction with a thiol.

- Amide Bond Formation : Coupling with an acetamido group.

- Esterification : Finalizing the structure by esterifying with ethanol.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been studied for:

- Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory pathways.

- Receptor Modulation : Interaction with receptors that mediate cellular responses in various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate. For instance:

- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its role as a promising candidate for cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Research indicated that it could modulate inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .

Case Studies

- In Vivo Studies : In animal models, the compound showed a reduction in tumor size and improved survival rates when administered alongside conventional chemotherapy agents.

- Clinical Trials : Early-phase clinical trials are underway to evaluate its efficacy and safety in humans, particularly focusing on its application in treating solid tumors.

Comparative Analysis

To better understand the biological activity of ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | Enzyme inhibition |

| Compound B | Anti-inflammatory | Receptor modulation |

| Ethyl 4-(...) | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |

Propiedades

IUPAC Name |

ethyl 4-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3S/c1-2-25-17(24)22-9-7-21(8-10-22)16(23)12-26-15-11-14(18-13-19-15)20-5-3-4-6-20/h11,13H,2-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVUTKVLOBYJEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC(=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.